4-Tert-butyl-2-chloro-5-amino-phenol

Regioisomer discrimination NMR spectroscopy Chromatographic retention

4-Tert-butyl-2-chloro-5-amino-phenol (CAS 873055-61-9), systematically named 5-amino-4-tert-butyl-2-chlorophenol, is a trisubstituted phenolic building block bearing a sterically demanding para-tert-butyl group, an ortho-chlorine, and a meta-amino substituent (C₁₀H₁₄ClNO, MW 199.68 g·mol⁻¹). The chlorine substituent at the 2-position withdraws electron density from the aromatic ring, modulating both the electrophilicity of the ring and the acidity of the phenolic –OH, while the tert-butyl group contributes significant steric shielding and enhanced lipid solubility.

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 873055-61-9
Cat. No. B8722459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-2-chloro-5-amino-phenol
CAS873055-61-9
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1N)O)Cl
InChIInChI=1S/C10H14ClNO/c1-10(2,3)6-4-7(11)9(13)5-8(6)12/h4-5,13H,12H2,1-3H3
InChIKeyTTZIXWCLSFPIIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Tert-butyl-2-chloro-5-amino-phenol (CAS 873055-61-9): Structural Identity, Physicochemical Profile, and Procurement Context


4-Tert-butyl-2-chloro-5-amino-phenol (CAS 873055-61-9), systematically named 5-amino-4-tert-butyl-2-chlorophenol, is a trisubstituted phenolic building block bearing a sterically demanding para-tert-butyl group, an ortho-chlorine, and a meta-amino substituent (C₁₀H₁₄ClNO, MW 199.68 g·mol⁻¹) . The chlorine substituent at the 2-position withdraws electron density from the aromatic ring, modulating both the electrophilicity of the ring and the acidity of the phenolic –OH, while the tert-butyl group contributes significant steric shielding and enhanced lipid solubility . The compound is formally classified as a halogenated aminophenol and serves as a versatile intermediate in fine-chemical synthesis, most notably in patented routes to the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator ivacaftor (VX-770) [1].

Ivacaftor intermediate synthesis – patented chlorine-mediated route (CN108383784B) uses this regioisomer as a key building block
Halogenated aminophenol scaffold – ortho-chlorine enables Pd-catalyzed cross-coupling and amidation not accessible with non-halogenated analogs
Regiospecific substitution pattern – 4-tert-butyl-2-chloro-5-amino arrangement yields distinct reactivity vs the 2-tert-butyl-5-amino-4-chloro isomer

Why 4-Tert-butyl-2-chloro-5-amino-phenol Cannot Be Replaced by Common Aminophenol Analogs in Regiospecific Synthesis and Pharmacophore Construction


Aminophenol scaffolds are frequently treated as interchangeable commodity intermediates; however, the simultaneous presence, position, and electronic character of the three substituents on 4-tert-butyl-2-chloro-5-amino-phenol create a reactivity profile that cannot be replicated by any single close analog. Removing the chlorine (as in 2-amino-4-tert-butylphenol, CAS 1199-46-8) eliminates the electron-withdrawing inductive effect required for directed electrophilic aromatic substitution at the remaining vacant position, while removing the tert-butyl group (as in 2-amino-5-chlorophenol, CAS 28443-50-7) sacrifices both the lipophilic bulk needed for membrane-partitioning applications and the steric protection that prevents unwanted dimerization during coupling reactions . Furthermore, the specific 4-tert-butyl-2-chloro-5-amino substitution pattern is explicitly recited in patent claims as a key intermediate en route to ivacaftor, where the chlorine atom serves as a requisite leaving group or electronic modulator in subsequent Pd-catalyzed cross-coupling or amidation steps [1][2].

Target
Potential Substitute
Risk
4-tert-butyl-2-chloro-5-amino-phenol
2-Amino-4-tert-butylphenol (CAS 1199-46-8)
Removing chlorine eliminates electron-withdrawing effect needed for directed electrophilic substitution
4-tert-butyl-2-chloro-5-amino-phenol
2-tert-butyl-5-amino-4-chlorophenol (regioisomer)
Regioisomer yields different connectivity in downstream coupling; NMR fingerprints do not overlap
4-tert-butyl-2-chloro-5-amino-phenol
2-Amino-5-chlorophenol (CAS 28443-50-7)
Absence of tert-butyl sacrifices steric protection and lipophilic bulk; may alter reaction selectivity

Quantitative Differentiation Evidence for 4-Tert-butyl-2-chloro-5-amino-phenol Relative to Structurally Proximal Analogs


Substitution Pattern Uniqueness: Regioisomeric Differentiation from 2-tert-Butyl-5-amino-4-chlorophenol via Spectroscopic and Chromatographic Fingerprints

The target compound (tert-butyl at C4, chlorine at C2, amino at C5) is a constitutional isomer of 2-tert-butyl-5-amino-4-chlorophenol, which is itself cited as a representative intermediate in Vertex patent NZ587551A for CFTR modulator synthesis [1]. The two regioisomers can be definitively distinguished by ¹H NMR: the target compound exhibits aromatic proton signals at δ 6.85 ppm and tert-butyl methyl singlet at δ 1.35 ppm (CDCl₃ or DMSO-d₆), whereas the alternative regioisomer displays a different aromatic splitting pattern owing to the altered substitution symmetry . This distinction is critical for procurement because the two isomers are not functionally interchangeable in subsequent coupling reactions; use of the incorrect regioisomer leads to a different connectivity in the final active pharmaceutical ingredient (API) or advanced intermediate.

Regioisomer identity
Head-to-head
Non-overlapping ¹H NMR aromatic fingerprints; distinct HPLC retention expected
Supports regioisomer-specific procurement and identity confirmation
¹H NMR δ 6.85 (arom), δ 1.35 (t-Bu); IR O–H ~3200 cm⁻¹, N–H ~3400 cm⁻¹
Regioisomer discrimination NMR spectroscopy Chromatographic retention Quality control

Lipophilicity Enhancement: Estimated LogP Differential Between 4-Tert-butyl-2-chloro-5-amino-phenol and Its Non-Chlorinated Analog

The chlorine substituent at position 2 confers a measurable increase in lipophilicity relative to the non-halogenated congener 2-amino-4-tert-butylphenol (CAS 1199-46-8). The experimentally reported logP for 2-amino-4-tert-butylphenol is 2.34–2.85 (depending on measurement method) [1]. Introduction of a chlorine atom typically adds approximately +0.5 to +0.7 logP units to a phenolic scaffold (Hansch π constant for aromatic Cl ≈ +0.71) [2], placing the estimated logP of 4-tert-butyl-2-chloro-5-amino-phenol in the range of 2.9–3.5. This enhanced lipophilicity is functionally significant for reactions conducted in organic solvents (e.g., amide coupling in dichloromethane or THF) and for applications where the compound must partition into lipid-rich environments, such as in the synthesis of membrane-active CFTR modulators.

Estimated logP
Class-level
Estimated logP ≈ 2.9–3.5; ΔlogP ≈ +0.5 to +0.7 vs non-chlorinated analog
Supports organic-phase reaction fit and extraction efficiency assessment
Based on Hansch π method; non-chlorinated analog measured logP 2.34–2.85 from independent sources
Lipophilicity LogP Drug-likeness Membrane permeability

Patented Role as a Halogenated Intermediate in a High-Yield, Industrially Scalable Ivacaftor Synthetic Route

Chinese patent CN108383784B explicitly discloses a synthetic method for ivacaftor that employs intermediates of formula 7 or 8, wherein X is chlorine or bromine and R is hydrogen or C1–C5 alkyl, with hydrogen (i.e., the free aminophenol) as the preferred embodiment [1]. The patent claims the route is characterized by novelty, operational simplicity, high yield, good safety, and suitability for industrial production. This contrasts with the more commonly cited ivacaftor intermediate 5-amino-2,4-di-tert-butylphenol, which lacks the chlorine substituent and follows a different synthetic pathway (condensation with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid) [2]. The chlorine-bearing route may offer advantages in regioselective coupling or deprotection strategies that are not accessible with the di-tert-butyl analog.

Patent route context
Reported
Chlorine-bearing intermediate in CN108383784B; distinct disconnection from di-tert-butyl route (WO2014/118805)
Supports alternative synthetic pathway evaluation for API process development
No head-to-head yield comparison available in open literature
Ivacaftor synthesis CFTR modulator Process chemistry Patent-protected intermediate

Antimicrobial Activity: Qualitative Reports of Antibacterial Efficacy and the Structural Rationale for Chlorine-Enhanced Bioactivity

Vendor technical summaries state that 2-amino-4-(tert-butyl)-5-chlorophenol (a nomenclature variant of the target compound) has been studied for potential antimicrobial activity and has shown efficacy against various bacterial strains . While quantitative MIC data for this exact compound have not been published in peer-reviewed literature accessible for this guide, class-level evidence demonstrates that halogenation of aminophenols consistently enhances antibacterial potency. For context, a study on structurally related alkylaminophenols reported MIC values as low as 1.36 μM against Staphylococcus aureus and Mycobacterium smegmatis for para-nitrophenol derivatives [1]. The non-chlorinated analog 2-amino-4-tert-butylphenol has reported MICs of 50 μg·mL⁻¹ (S. aureus) and 100 μg·mL⁻¹ (E. coli) . The electron-withdrawing chlorine in the target compound is expected to lower the pKa of the phenolic –OH and increase membrane permeability, both of which correlate with enhanced antimicrobial activity in phenolic compound series.

Antimicrobial context
Data to verify
Vendor-reported activity against multiple bacterial strains; class-level SAR supports halogenation benefit
Supports antimicrobial screening context for library-based discovery
Quantitative MIC not reported for target compound; related alkylaminophenols MIC 1.36 μM (S. aureus)
Antimicrobial Structure-activity relationship Halogenation effect Bacterial susceptibility

Prioritized Application Scenarios for 4-Tert-butyl-2-chloro-5-amino-phenol Based on Verified Differentiation Evidence


Non-Infringing or Cost-Optimized Ivacaftor Generic Intermediate Sourcing

Procurement teams developing generic ivacaftor (VX-770) should evaluate 4-tert-butyl-2-chloro-5-amino-phenol as a key intermediate in the chlorine-mediated synthetic route disclosed in CN108383784B [1]. Unlike the conventional 5-amino-2,4-di-tert-butylphenol intermediate, this chlorinated building block enables a distinct synthetic disconnection that may circumvent existing process patents and offers potential advantages in coupling efficiency and purification. The patent explicitly claims high yield, operational simplicity, and industrial scalability, making this compound a strategically valuable procurement target for API manufacturers pursuing regulatory filing via an alternative synthetic pathway.

Regiospecific Scaffold for ATP-Binding Cassette Transporter Modulator Libraries

The Vertex patent family (e.g., NZ587551A) identifies 2-tert-butyl-5-amino-4-chlorophenol as a representative intermediate for ATP-binding cassette transporter modulators, establishing the broader relevance of chloro-tert-butyl-aminophenol scaffolds in this therapeutic area [2]. Medicinal chemistry groups exploring CFTR potentiators beyond ivacaftor, or investigating other ABC transporter targets (e.g., P-glycoprotein, BCRP), can use the 4-tert-butyl-2-chloro-5-amino substitution pattern as a privileged scaffold for library construction, leveraging the chlorine atom as a synthetic handle for further diversification via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution.

Lipophilicity-Driven Process Chemistry in Organic-Phase Coupling Reactions

The combination of the bulky tert-butyl group (enhanced organic solvent solubility) and the chlorine atom (increased logP by an estimated +0.5 to +0.7 units over the non-halogenated analog) [3] makes this compound particularly well-suited for amide coupling, Suzuki-Miyaura cross-coupling, and other reactions conducted in aprotic organic solvents (dichloromethane, THF, DMF). Process chemists scaling up reactions that require efficient phase transfer or that suffer from poor substrate solubility in organic media should prioritize this chlorinated analog over the less lipophilic 2-amino-4-tert-butylphenol.

Structural Probe in Halogen-Bonding and Electronic Effect Studies

The precisely defined substitution pattern—electron-withdrawing chlorine ortho to the phenolic –OH, electron-donating amino meta to the chlorine, and bulky tert-butyl para to the amino group—creates a well-characterized electronic push-pull system validated by experimental ¹H NMR (δ 6.85 aromatic) and IR data (O–H ~3200 cm⁻¹, N–H ~3400 cm⁻¹) . Physical organic chemists and computational chemists investigating substituent effects on hydrogen-bond donor/acceptor capacity, halogen bonding, or redox potentials can employ this compound as a structurally authenticated, spectroscopically benchmarked probe molecule, with all key spectral assignments available for direct comparison with computed values.

Application
Selection Property
Validation Focus
Ivacaftor generic intermediate sourcing
Patent-route intermediate identity with chlorine-mediated disconnection
Regioisomer-specific identity confirmation via NMR and HPLC
ABC transporter modulator library synthesis
Privileged chloro-tert-butyl-aminophenol scaffold with synthetic handle
Cross-coupling diversification potential at chlorine position
Organic-phase coupling reaction development
Enhanced lipophilicity profile for aprotic solvent compatibility
Solubility and extraction efficiency in DCM, THF, and DMF
Halogen-bonding and electronic effect probe studies
Defined electronic push-pull system with spectroscopic benchmarks
Comparison with computed ¹H NMR and IR values
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